molecular formula C18H14N2O3S B2791259 3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide CAS No. 2320855-16-9

3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide

Cat. No.: B2791259
CAS No.: 2320855-16-9
M. Wt: 338.38
InChI Key: BWQMDHKSODUMEB-UHFFFAOYSA-N
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Description

3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide is a complex organic compound that features a cyano group, a furan ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene rings, followed by their functionalization and coupling with the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification methods such as chromatography and crystallization to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide: shares similarities with other compounds that contain furan, thiophene, and benzamide moieties.

    Thiophene derivatives: These compounds are known for their applications in organic electronics and medicinal chemistry.

    Furan derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-cyano-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14(21)16-6-7-17(24-16)15-5-2-8-23-15/h1-9,14,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQMDHKSODUMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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